![molecular formula C7H14ClNO2 B1377385 Octahydropyrano[4,3-b]morpholine hydrochloride CAS No. 1427378-78-6](/img/structure/B1377385.png)
Octahydropyrano[4,3-b]morpholine hydrochloride
Overview
Description
Octahydropyrano[4,3-b]morpholine hydrochloride is an organic compound . It has a molecular formula of C7H14ClNO2 and a molecular weight of 179.64 g/mol. It is typically in the form of a powder .
Synthesis Analysis
The synthesis of morpholines, which includes Octahydropyrano[4,3-b]morpholine hydrochloride, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of Octahydropyrano[4,3-b]morpholine hydrochloride is represented by the InChI code1S/C7H13NO2.ClH/c1-3-9-5-6-7 (1)10-4-2-8-6;/h6-8H,1-5H2;1H/t6-,7-;/m1./s1
. This indicates that the molecule consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively . Physical And Chemical Properties Analysis
Octahydropyrano[4,3-b]morpholine hydrochloride is a powder that is stored at room temperature . .Scientific Research Applications
Synthesis and Chemical Properties
Morpholine derivatives are explored for their synthesis, properties, and applications across various chemical reactions and formulations. For instance, studies on morpholinebiguanide hydrochloride explore its coordination with iron(III) and iron(II), showcasing its application in creating complexes with potential antiviral activities (Patrinoiu et al., 2001). Another example includes the synthesis of morpholine hydrochloride from morpholine and hydrochloric acid, leading to the production of moroxydine hydrochloride, emphasizing the compound's significance in synthesis processes (Wang Zhi-zhong, 2005).
Applications in Catalysis
Morpholine derivatives are also prominent in catalysis research. For example, the Rh(DPEPhos)-catalyzed alkyne hydroacylation uses β-carbonyl-substituted aldehydes, highlighting the role of morpholine derivatives in facilitating significant chemical transformations with implications for large-scale synthesis and selectivity in catalysis (Barwick-Silk et al., 2018).
Material Science and Photochromic Applications
The exploration of substituted naphthopyran compounds with morpholine substituents for their photochromic properties illustrates the potential use of morpholine derivatives in developing photoresponsive materials. This research underscores the importance of structural variation in morpholine derivatives for enhancing the photochromic performance of materials (Wang et al., 2011).
Biological Activities
Research on morpholine and its derivatives extends into biological activities, including their roles in pharmacology and antimicrobial applications. The synthesis of new azoles and azolopyrimidines incorporating the morpholine moiety as potent anti-tumor agents showcases the therapeutic potential of morpholine derivatives (Gomha et al., 2018). Additionally, the antimicrobial evaluation of Mn(II) pincer complexes based on s-triazine ligands with morpholine highlights the utility of morpholine derivatives in developing new antimicrobial agents (Soliman et al., 2020).
Safety and Hazards
Octahydropyrano[4,3-b]morpholine hydrochloride is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory system irritation, respectively .
Mechanism of Action
Target of Action
Octahydropyrano[4,3-b]morpholine hydrochloride is a complex organic compound
Mode of Action
The mode of action of Octahydropyrano[4,3-b]morpholine hydrochloride is currently unknown. This compound belongs to the class of organic compounds known as morpholines , which are often involved in various biological interactions.
Biochemical Pathways
Morpholines, in general, are known to be involved in a variety of biological processes , but the specific pathways affected by this compound require further investigation.
properties
IUPAC Name |
2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-9-5-6-7(1)10-4-2-8-6;/h6-8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZXFQRAWQKQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1OCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydropyrano[4,3-b]morpholine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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